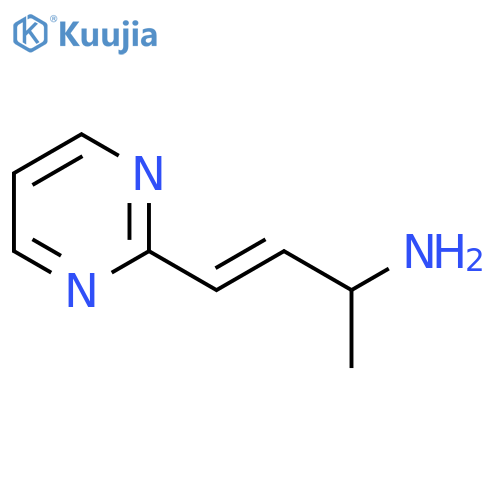Cas no 2229665-59-0 (4-(pyrimidin-2-yl)but-3-en-2-amine)

2229665-59-0 structure
商品名:4-(pyrimidin-2-yl)but-3-en-2-amine
4-(pyrimidin-2-yl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(pyrimidin-2-yl)but-3-en-2-amine
- 2229665-59-0
- EN300-1765484
-
- インチ: 1S/C8H11N3/c1-7(9)3-4-8-10-5-2-6-11-8/h2-7H,9H2,1H3/b4-3+
- InChIKey: BSTDOGFNRGZSLY-ONEGZZNKSA-N
- ほほえんだ: NC(C)/C=C/C1N=CC=CN=1
計算された属性
- せいみつぶんしりょう: 149.095297364g/mol
- どういたいしつりょう: 149.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
4-(pyrimidin-2-yl)but-3-en-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765484-1.0g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 1g |
$1429.0 | 2023-06-03 | ||
| Enamine | EN300-1765484-2.5g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 2.5g |
$2800.0 | 2023-09-20 | ||
| Enamine | EN300-1765484-5.0g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 5g |
$4143.0 | 2023-06-03 | ||
| Enamine | EN300-1765484-0.5g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 0.5g |
$1372.0 | 2023-09-20 | ||
| Enamine | EN300-1765484-1g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 1g |
$1429.0 | 2023-09-20 | ||
| Enamine | EN300-1765484-10g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 10g |
$6144.0 | 2023-09-20 | ||
| Enamine | EN300-1765484-0.05g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 0.05g |
$1200.0 | 2023-09-20 | ||
| Enamine | EN300-1765484-0.1g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 0.1g |
$1257.0 | 2023-09-20 | ||
| Enamine | EN300-1765484-10.0g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 10g |
$6144.0 | 2023-06-03 | ||
| Enamine | EN300-1765484-0.25g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 0.25g |
$1315.0 | 2023-09-20 |
4-(pyrimidin-2-yl)but-3-en-2-amine 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
2229665-59-0 (4-(pyrimidin-2-yl)but-3-en-2-amine) 関連製品
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
